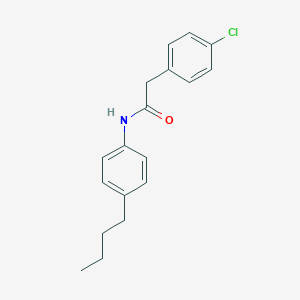
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide, also known as BCAA, is a chemical compound that has been extensively studied for its potential therapeutic properties. It is a member of the acetanilide family of compounds and is structurally similar to other drugs such as acetaminophen and phenacetin. BCAA has been shown to exhibit a range of biological effects, including analgesic, anti-inflammatory, and antipyretic properties. In
Wirkmechanismus
The exact mechanism of action of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of pain, inflammation, and fever. By inhibiting the activity of COX enzymes, N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide reduces the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has also been shown to reduce fever in animal models of infection. Additionally, N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. Additionally, N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has been shown to exhibit low toxicity in animal models, making it a safe compound to use in lab experiments. However, there are also some limitations to the use of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the specific disease or condition being studied.
Zukünftige Richtungen
There are several future directions for the study of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide. One area of research is the development of new synthesis methods to produce N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide in higher yields and with greater purity. Additionally, further research is needed to fully understand the mechanism of action of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide and how it interacts with other compounds in the body. N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide may also have potential uses in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular disease. Further research is needed to explore these potential therapeutic applications of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide.
Synthesemethoden
The synthesis of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide involves the reaction of 4-chloroacetophenone with 4-butylaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to yield pure N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide. This synthesis method has been extensively studied and optimized to produce high yields of pure N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit analgesic, anti-inflammatory, and antipyretic effects in animal models. Additionally, N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has also been studied for its potential use as a biomarker for the diagnosis and prognosis of certain diseases.
Eigenschaften
Molekularformel |
C18H20ClNO |
|---|---|
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H20ClNO/c1-2-3-4-14-7-11-17(12-8-14)20-18(21)13-15-5-9-16(19)10-6-15/h5-12H,2-4,13H2,1H3,(H,20,21) |
InChI-Schlüssel |
NNAPKMOMYHABKN-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



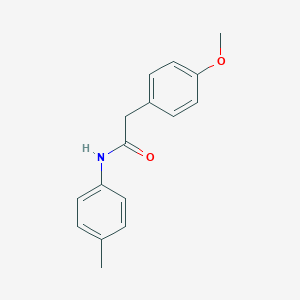
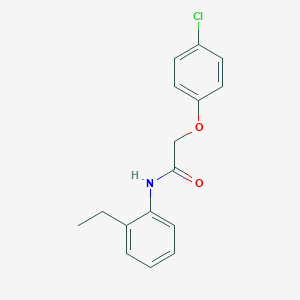



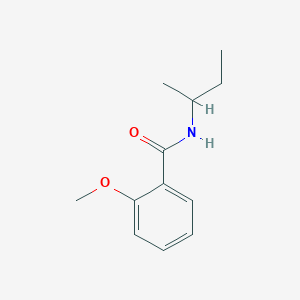
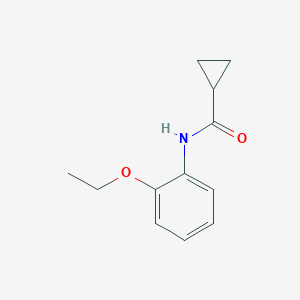
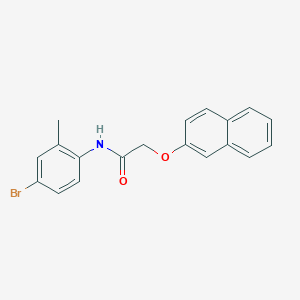
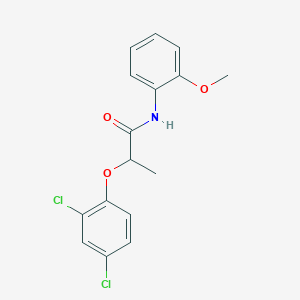
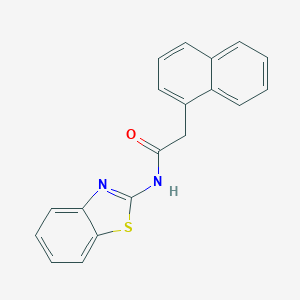



![N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291325.png)